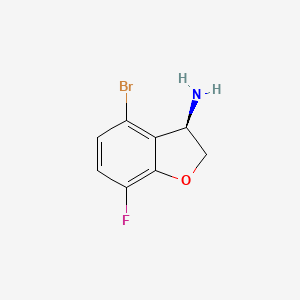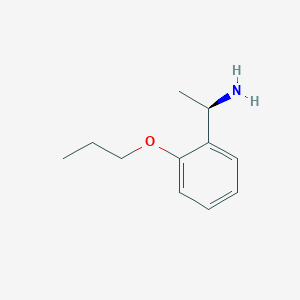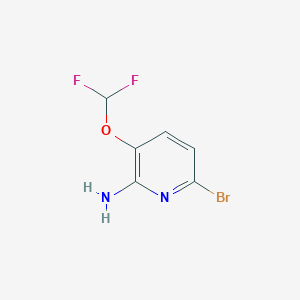
(R)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a dihydrobenzofuran precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicinal chemistry, ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,3-dihydrobenzofuran-3-amine
- 7-Fluoro-2,3-dihydrobenzofuran-3-amine
- 4-Bromo-7-fluoro-2,3-dihydrobenzofuran
Uniqueness
®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both bromine and fluorine atoms in its structure. This dual substitution enhances its reactivity and potential applications compared to similar compounds with only one halogen atom. The stereochemistry (R-configuration) also contributes to its distinct properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H7BrFNO |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
(3R)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1 |
Clave InChI |
JORWJIMSHQMFRM-LURJTMIESA-N |
SMILES isomérico |
C1[C@@H](C2=C(C=CC(=C2O1)F)Br)N |
SMILES canónico |
C1C(C2=C(C=CC(=C2O1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)


![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)



![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)

